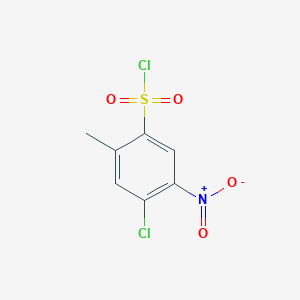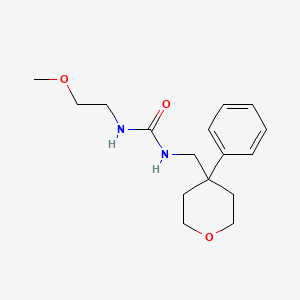
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (also known as 5-CPIT) is an organic compound that has a wide range of applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 5-CPIT has been used as an inhibitor of several enzymes, as a fluorescent dye, and as an antioxidant. Its unique properties make it a very useful compound for scientists and researchers.
作用機序
The mechanism of action of 5-CPIT is still not fully understood. It is believed that the compound binds to the active sites of enzymes and inhibits their activity. Additionally, it is thought to interact with DNA and proteins, leading to their fluorescence. Finally, it is believed to scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPIT are still being studied. In laboratory studies, 5-CPIT has been found to inhibit the activity of several enzymes, suggesting that it may have therapeutic potential. Additionally, it has been found to protect cells from oxidative damage, suggesting that it may have potential applications in the treatment of diseases caused by oxidative stress.
実験室実験の利点と制限
The advantages of using 5-CPIT in laboratory experiments include its ability to inhibit several enzymes, its fluorescence properties, and its antioxidant activity. However, there are also some limitations to using 5-CPIT in laboratory experiments. For example, the compound can be toxic at high concentrations, and its effects on humans and other organisms are still not fully understood.
将来の方向性
There are a number of potential future directions for 5-CPIT research. One possibility is to further investigate its potential therapeutic applications, including its effects on various enzymes and its ability to protect cells from oxidative damage. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-CPIT on humans and other organisms. Finally, further research could be conducted to explore the potential applications of 5-CPIT in other areas, such as drug development, food safety, and environmental protection.
合成法
The synthesis of 5-CPIT involves the reaction of 3-chloroaniline with isopropyl isocyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide. The reaction produces a white solid that is purified by recrystallization from ethanol.
科学的研究の応用
5-CPIT has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane A2 synthase. It has also been used as a fluorescent dye for the detection of DNA and proteins. Additionally, it has been used as an antioxidant to protect cells from oxidative stress.
特性
IUPAC Name |
5-(3-chlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCHMCTKBNZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

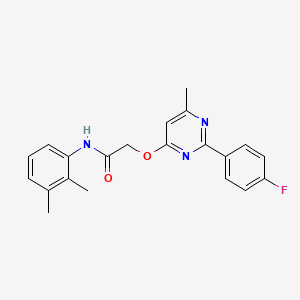
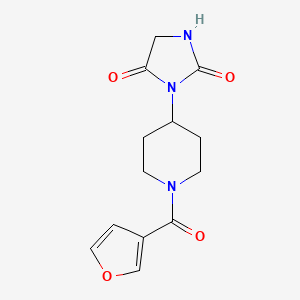
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
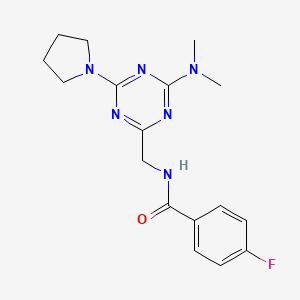
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)

![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)




